

# Technical Guide: Physicochemical Properties of 2-Oxaspiro[4.5]decan-8-one

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## Compound of Interest

Compound Name: 2-Oxaspiro[4.5]decan-8-one

Cat. No.: B189687

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: Solubility and Characterization of **2-Oxaspiro[4.5]decan-8-one**

## Introduction

This technical guide addresses the solubility of the spirocyclic compound **2-Oxaspiro[4.5]decan-8-one**. Spiro compounds, characterized by their unique three-dimensional structure, are of increasing interest in medicinal chemistry and materials science. A thorough understanding of their physicochemical properties, particularly solubility in common organic solvents, is crucial for their application in drug discovery and development, enabling effective formulation, purification, and delivery. This document summarizes the available data and provides a general framework for the experimental determination of solubility.

## Physicochemical Properties of 2-Oxaspiro[4.5]decan-8-one

Based on available chemical database information, the fundamental properties of **2-Oxaspiro[4.5]decan-8-one** are as follows:

Property	Value	Source
CAS Number	109006-16-8	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>14</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	154.21 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>

## Solubility Profile

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for **2-Oxaspiro[4.5]decan-8-one** in common organic solvents. However, based on the solubility of structurally similar spiro compounds, a qualitative assessment can be inferred.

For instance, (Z)-8-methyl-1-oxaspiro(4.5)decan-2-one is reported to be soluble in alcohol and insoluble in water. Another related compound, 1,4-Dioxaspiro[4.5]decan-8-one, is soluble in acetone, methanol, methylene chloride, and ethanol. This suggests that **2-Oxaspiro[4.5]decan-8-one**, possessing a polar ketone and an ether functional group, is likely to exhibit good solubility in polar organic solvents.

Table 1: Predicted Qualitative Solubility of **2-Oxaspiro[4.5]decan-8-one**

Solvent	Predicted Solubility	Rationale
Methanol	Soluble	Polar protic solvent, capable of hydrogen bonding.
Ethanol	Soluble	Polar protic solvent, similar to methanol.
Acetone	Soluble	Polar aprotic solvent, effective for dissolving ketones.
Dichloromethane	Soluble	A versatile organic solvent for a wide range of compounds.
Diethyl Ether	Likely Soluble	A common non-polar to weakly polar solvent.
Water	Sparingly Soluble to Insoluble	The hydrophobic carbocyclic ring may limit aqueous solubility.
Hexane	Likely Insoluble	A non-polar solvent, unlikely to dissolve the polar functional groups.

## Experimental Protocol for Solubility Determination

To establish a quantitative solubility profile for **2-Oxaspiro[4.5]decan-8-one**, a standardized experimental protocol is recommended. The following outlines a general method for determining solubility.

Objective: To quantitatively determine the solubility of **2-Oxaspiro[4.5]decan-8-one** in a range of common organic solvents at a specified temperature (e.g., 25 °C).

Materials:

- **2-Oxaspiro[4.5]decan-8-one** (high purity)
- Selected organic solvents (analytical grade): Methanol, Ethanol, Acetone, Dichloromethane, Diethyl Ether, Hexane, Water.

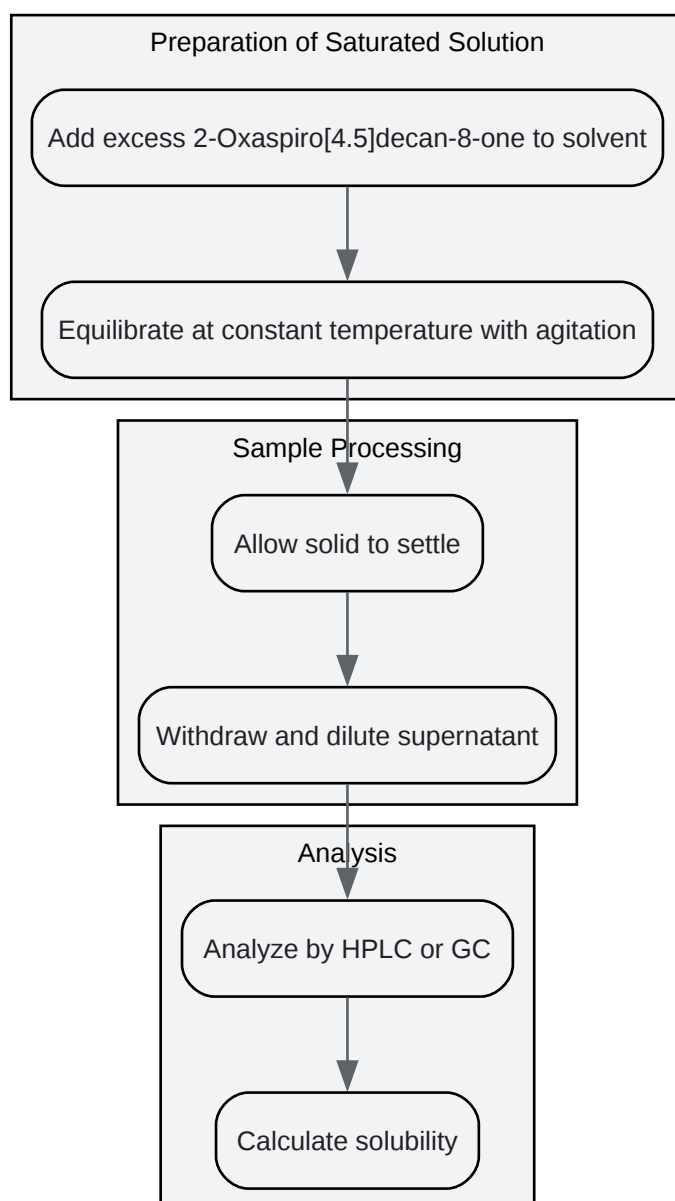
- Analytical balance
- Vials with screw caps
- Constant temperature shaker/incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector.
- Volumetric flasks and pipettes

#### Methodology:

- Preparation of Saturated Solutions:
  - Add an excess amount of **2-Oxaspiro[4.5]decan-8-one** to a series of vials, each containing a known volume of a different organic solvent.
  - Seal the vials tightly to prevent solvent evaporation.
  - Place the vials in a constant temperature shaker set to 25 °C.
  - Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Analysis:
  - After the equilibration period, allow the vials to stand undisturbed for a short time to let undissolved solid settle.
  - Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.
  - Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

- Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of **2-Oxaspiro[4.5]decan-8-one**.
- Data Calculation:
  - Calculate the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L) using the determined concentration and the dilution factor.

The following diagram illustrates the general workflow for this experimental protocol.



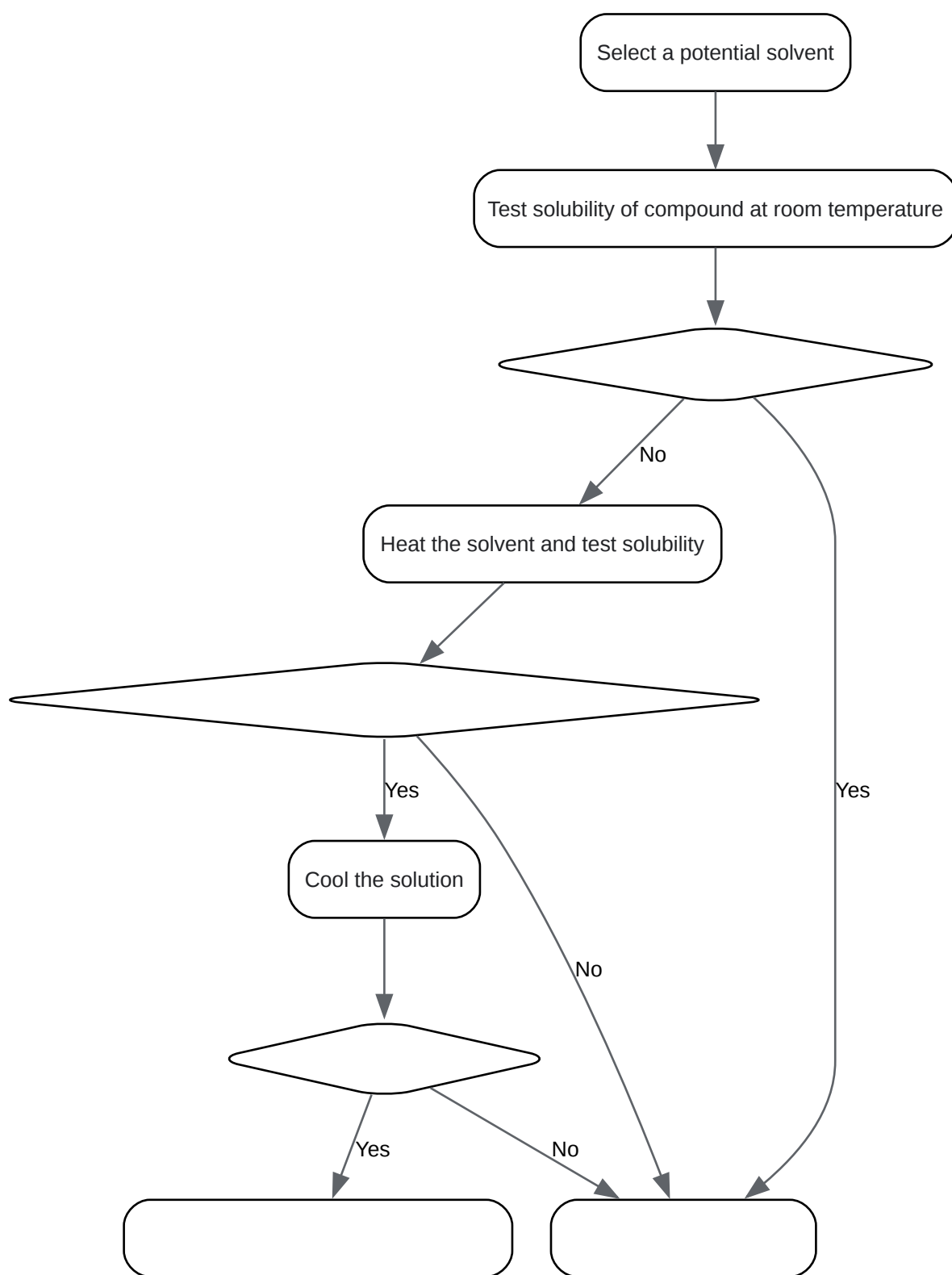
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Caption: Experimental workflow for determining the solubility of **2-Oxaspiro[4.5]decan-8-one**.

## Logical Framework for Solvent Selection in Purification

The choice of solvent is critical for the purification of synthesized compounds, often through recrystallization. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.

The following diagram outlines the logical steps for selecting a suitable recrystallization solvent.



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## References

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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-Oxaspiro[4.5]decan-8-one]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b189687#solubility-of-2-oxaspiro-4-5-decan-8-one-in-common-organic-solvents\]](https://www.benchchem.com/product/b189687#solubility-of-2-oxaspiro-4-5-decan-8-one-in-common-organic-solvents)

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